molecular formula C8H12 B12759913 2-Methylenenorbornane, (+)- CAS No. 58001-75-5

2-Methylenenorbornane, (+)-

Cat. No.: B12759913
CAS No.: 58001-75-5
M. Wt: 108.18 g/mol
InChI Key: AJQVASAUQUTVJK-YUMQZZPRSA-N
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Description

(+)-2-Methylenenorbornane (IUPAC name: bicyclo[2.2.1]heptane, 2-methylidene-) is a strained bicyclic hydrocarbon characterized by a norbornane skeleton with an exocyclic methylene group at the C2 position. Its molecular formula is C₈H₁₂, and it exhibits significant ring strain due to the rigid bicyclic framework and the unsaturated exocyclic bond. The compound’s thermodynamic properties reveal a strain energy of 68 kJ mol⁻¹, approximately 10 kJ mol⁻¹ higher than norbornane (58 kJ mol⁻¹), attributed to the destabilizing effect of the sp²-hybridized carbons in the exocyclic double bond .

(+)-2-Methylenenorbornane demonstrates unique reactivity in hydroboration reactions. It is 3.8 times more reactive than norbornene toward 9-borabicyclo[3.3.1]nonane (9-BBN), with regioselectivity favoring addition to the exocyclic double bond over the internal norbornene moiety. This preference is attributed to steric and electronic factors in the strained system . The compound is synthesized via carbenoid decomposition of tosylhydrazones, yielding mixtures with bicyclic and tricyclic byproducts depending on stereochemical and reaction conditions .

Properties

CAS No.

58001-75-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1

InChI Key

AJQVASAUQUTVJK-YUMQZZPRSA-N

Isomeric SMILES

C=C1C[C@@H]2CC[C@H]1C2

Canonical SMILES

C=C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylenenorbornane, (+)- can be synthesized through the selective hydrogenation of 5-methylenenorbornene. This process typically involves the use of a P-2 nickel catalyst, which facilitates the hydrogenation reaction under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: While specific industrial production methods for 2-methylenenorbornane, (+)- are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenenorbornane, (+)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylenenorbornane, (+)- involves its ability to form resonance-stabilized allylic radicals. These radicals participate in various chemical reactions, leading to the formation of stable products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Strain Energy and Thermodynamic Properties of Selected Compounds

Compound Strain Energy (kJ mol⁻¹) ΔH(g) (kJ mol⁻¹) Key Feature
Norbornane 58 -52.0 ± 2.3 Fully saturated bicyclic
(+)-2-Methylenenorbornane 68 ~+38 Exocyclic methylene group
2-Methylenecyclopentane 2 - Monocyclic exocyclic alkene
Norbornene 74 - Endocyclic double bond
Nortricyclane 153 62.0 ± 2.2 Highly strained tricyclic

Key Observations :

  • The exocyclic methylene group in (+)-2-Methylenenorbornane introduces 10 kJ mol⁻¹ additional strain compared to norbornane, whereas 2-methylenecyclopentane adds only 2 kJ mol⁻¹ to cyclopentane. This highlights the amplified strain in bicyclic systems .
  • Nortricyclane’s extreme strain (153 kJ mol⁻¹) underscores the destabilizing effect of three-membered rings, contrasting with the moderate strain in (+)-2-Methylenenorbornane .

Table 2: Hydroboration Reactivity and Selectivity

Compound Relative Reactivity (vs. Norbornene) Preferred Hydroboration Site Major Product
(+)-2-Methylenenorbornane 3.8× Exocyclic methylene Endo-hydroborated derivative
Norbornene Endocyclic double bond Exo-hydroborated derivative
2-Methylnorbornadiene - Exocyclic site Exo/endo allyl alcohols (7.3:1 ratio)

Key Observations :

  • (+)-2-Methylenenorbornane’s exocyclic double bond dominates reactivity despite its proximity to the rigid norbornane skeleton. No internal double bond hydroboration products are observed, contrasting with norbornene’s endocyclic selectivity .
  • 2-Methylnorbornadiene, a diunsaturated analog, undergoes photooxygenation to yield allyl alcohols with exo preference (7.3:1 ratio), reflecting similar steric constraints .

Table 3: Stability of Exo vs. Endo Isomers

Compound Exo Isomer Stability (ΔG) Endo Isomer Stability (ΔG) Notes
(+)-2-Methylenenorbornane Slightly higher Slightly lower Gibbs energy favors exo form
5-Methylnorbornene Equal to endo Equal to exo No thermodynamic preference

Key Observations :

Table 4: Product Ratios from Tosylhydrazone Decomposition

Precursor Major Product (% Yield) Byproducts (% Yield)
endo-2-Norbornanecarboxaldehyde TS 2-Methylenenorbornane (41%) Bicyclo[3.2.1]octene-2 (4%), endo-tricyclo[3.2.1.0²⁴]octane (55%)
exo-2-Norbornanecarboxaldehyde TS 2-Methylenenorbornane (11%) exo-tricyclo[3.2.1.0²⁴]octane (89%)

Key Observations :

  • Decomposition pathways are highly sensitive to stereochemistry. endo precursors favor tricyclic byproducts, while exo precursors predominantly yield methylenenorbornane derivatives .

Q & A

Q. What are the key synthetic routes for (+)-2-methylenenorbornane, and how can purity be validated?

(+)-2-Methylenenorbornane is typically synthesized via hydroboration reactions (e.g., with 9-BBN) or halogenation (e.g., N-bromosuccinimide). For purity validation:

  • Gas Chromatography (GC) : Quantify major and minor products; reports GC analysis confirming absence of methylenenorbornanols from internal double-bond reactions .
  • NMR Spectroscopy : Compare exo/endo proton shifts to distinguish stereoisomers.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, and Br (if halogenated).
  • Reference Standards : Cross-check with literature-reported melting points and spectral data.

Q. How does the exocyclic double bond of (+)-2-methylenenorbornane influence its reactivity compared to norbornene?

The exocyclic double bond exhibits 3.8× higher reactivity with 9-BBN than norbornene due to strain effects in the rigid norbornane framework. Preferential attack at the exocyclic bond avoids steric hindrance from the bicyclic structure, as demonstrated in hydroboration-oxidation studies . Competing reactions at the internal norbornene double bond are negligible under standard conditions .

Advanced Research Questions

Q. How do reaction conditions (e.g., radical initiators) alter product distribution in halogenation reactions of (+)-2-methylenenorbornane?

shows that irradiating (+)-2-methylenenorbornane with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (radical initiator) yields:

  • 43% exo-3-bromo-2-methylenenorbornane (major product).
  • 19% Z- and E-2-bromomethylenenorbornanes (minor products). Without benzoyl peroxide, the product ratio shifts toward 26% Z/E bromomethylenenorbornanes , suggesting competing ionic and radical mechanisms. Methodological recommendations:
  • Kinetic Studies : Monitor reaction progress under varying light and initiator conditions.
  • Computational Modeling : Compare transition-state energies for ionic vs. radical pathways.

Q. What experimental strategies resolve contradictions in reported reactivity data for (+)-2-methylenenorbornane?

Discrepancies in reactivity (e.g., unexpected minor products) may arise from:

  • Trace Impurities : Use high-purity solvents and reagents; validate via GC-MS .
  • Isomeric Cross-Contamination : Employ chiral HPLC to isolate enantiomers.
  • Mechanistic Ambiguity : Conduct isotopic labeling (e.g., D/H) to track bond formation. For strain-induced deviations (e.g., unexpected regioselectivity), compare computational predictions (DFT) with experimental results .

Data Analysis and Reproducibility

Q. How should researchers structure experimental protocols to ensure reproducibility of (+)-2-methylenenorbornane studies?

  • Detailed Methods : Report exact molar ratios, solvent grades, and reaction durations. For example, specifies irradiation time and peroxide concentration .
  • Supplementary Data : Include raw chromatograms, NMR spectra, and crystallographic data (if available). Follow guidelines to avoid redundant data in the main text .
  • Negative Results : Document failed attempts (e.g., side reactions under ambient light) to guide future work.

Comparative Reactivity Table

Reaction TypeMajor Product(s)Yield (%)Key ConditionReference
Hydroboration (9-BBN)exo-2-Methylenenorbornanol>95THF, 0°C, 12 hr
Halogenation (NBS + hv)exo-3-Bromo-2-methylenenorbornane43Benzoyl peroxide, CCl₄, 6 hr
Halogenation (NBS, dark)Z/E-2-Bromomethylenenorbornanes26No initiator, 24 hr

Key Methodological Recommendations

  • Stereochemical Analysis : Use NOESY NMR to confirm exo/endo configurations.
  • Mechanistic Probes : Employ radical traps (e.g., TEMPO) to confirm radical intermediates .
  • Data Validation : Cross-reference with databases like Reaxys or SciFinder, avoiding unreliable sources (e.g., BenchChem) .

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